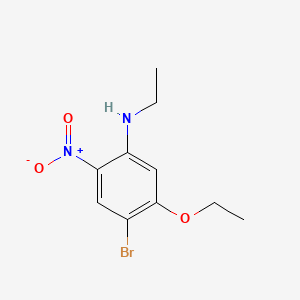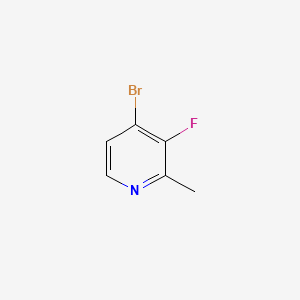
4-溴-3-氟-2-甲基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-fluoro-2-methylpyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of bromine, fluorine, and methyl substituents on the pyridine ring
科学研究应用
4-Bromo-3-fluoro-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and dyes.
作用机制
Target of Action
4-Bromo-3-fluoro-2-methylpyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues . This could suggest that 4-Bromo-3-fluoro-2-methylpyridine might interact with its targets in a unique way due to its fluorine component.
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications . This suggests that 4-Bromo-3-fluoro-2-methylpyridine could potentially influence a variety of biochemical pathways.
Pharmacokinetics
It is known that the introduction of fluorine atoms into lead structures is a common modification in the search for new pharmaceuticals with improved physical, biological, and environmental properties . This suggests that the fluorine component of 4-Bromo-3-fluoro-2-methylpyridine could potentially impact its pharmacokinetic properties and bioavailability.
Result of Action
Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties , suggesting that 4-Bromo-3-fluoro-2-methylpyridine could have unique effects at the molecular and cellular level.
Action Environment
The presence of fluorine in the compound could potentially influence its stability and reactivity in different environments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-methylpyridine typically involves the halogenation of 2-methylpyridine derivatives. One common method is the bromination of 2-methylpyridine followed by fluorination. For instance, 2-bromo-4-methylpyridine can be fluorinated using reagents like N-fluoropyridinium salts . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper fluoride (CuF2) at elevated temperatures .
Industrial Production Methods
Industrial production of 4-Bromo-3-fluoro-2-methylpyridine may involve optimized synthetic routes to enhance yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are employed to achieve efficient production . These methods are designed to be scalable and cost-effective for large-scale manufacturing.
化学反应分析
Types of Reactions
4-Bromo-3-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminopyridine derivatives .
相似化合物的比较
Similar Compounds
4-Chloro-3-fluoro-2-methylpyridine: Similar in structure but with a chlorine substituent instead of bromine.
2-Bromo-5-fluoropyridine: Another fluorinated pyridine with different substitution patterns.
Uniqueness
4-Bromo-3-fluoro-2-methylpyridine is unique due to its specific combination of bromine, fluorine, and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical properties and reactivity compared to other similar compounds .
属性
IUPAC Name |
4-bromo-3-fluoro-2-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCRCEBISJMOGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211583-78-6 |
Source


|
| Record name | 4-bromo-3-fluoro-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
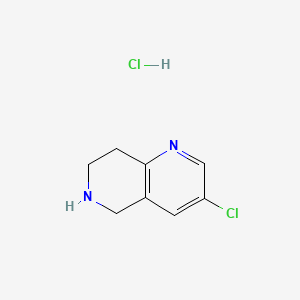
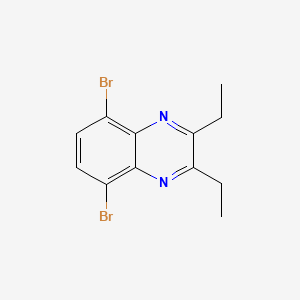
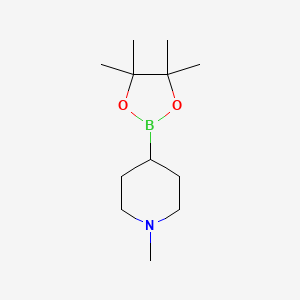
![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B597580.png)
![Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride](/img/structure/B597581.png)
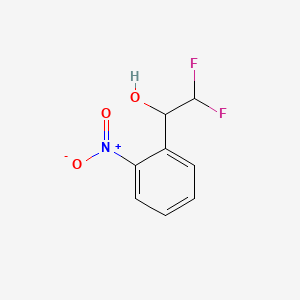
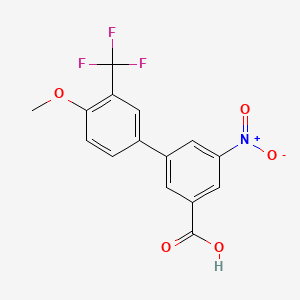
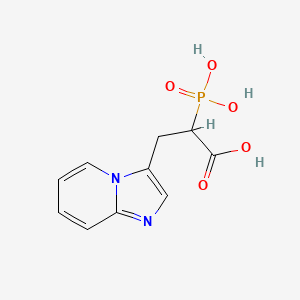
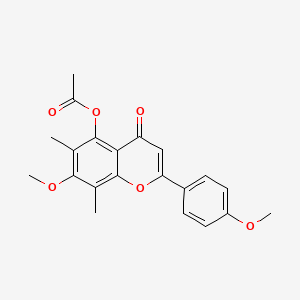
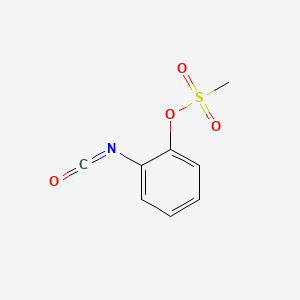

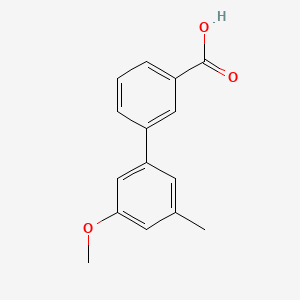
![tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate](/img/structure/B597596.png)
